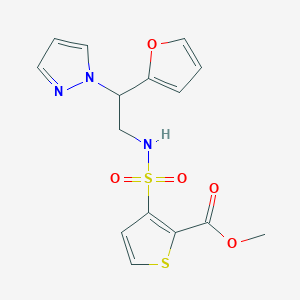
methyl 3-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, a compound featuring a complex structure with furan, pyrazole, and thiophene moieties, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 358.41 g/mol
The structural formula is characterized by a thiophene ring connected to a sulfamoyl group, which is further substituted with a furan and pyrazole derivative. This unique arrangement is hypothesized to contribute to its biological activity.
1. Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that furan-based compounds could activate hypoxia-inducible factors (HIFs), which play a crucial role in tumor survival under low oxygen conditions .
2. Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Compounds with similar furan and pyrazole moieties have shown effectiveness against bacteria and fungi, suggesting that this compound may possess similar properties .
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been investigated. Inflammation is a critical factor in many diseases, including cancer and cardiovascular diseases. Studies have indicated that furan derivatives can modulate inflammatory pathways, reducing cytokine production and inflammation markers in vitro .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor growth and inflammation.
- Modulation of Gene Expression : By activating or inhibiting transcription factors like HIFs, these compounds can influence the expression of genes related to cell survival and proliferation.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Study on Antitubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with IC50 values ranging from 1.35 to 2.18 μM .
- Evaluation of HIF Activation : Research demonstrated that furan and thiophene derivatives could activate HIF pathways under hypoxic conditions, providing insights into their potential use in ischemic diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis, inhibition of proliferation | , |
| Antimicrobial | Effective against bacteria and fungi | |
| Anti-inflammatory | Reduction in cytokine levels |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | IC50 (μM) |
|---|---|---|
| Furan-Pyrazole Derivative | Antitumor | 1.35 - 2.18 |
| Thiophene-Furan Derivative | Antimicrobial | <10 |
| Sulfamoyl Derivative | Anti-inflammatory | Not specified |
属性
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(5-9-24-14)25(20,21)17-10-11(12-4-2-8-23-12)18-7-3-6-16-18/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHZPZMXNKCVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














